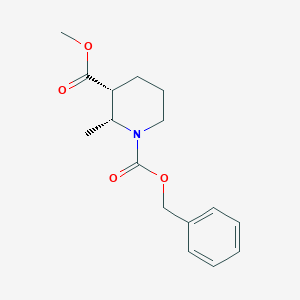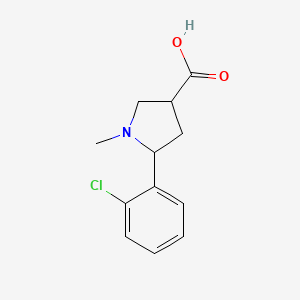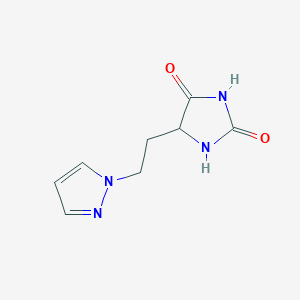
5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione is a heterocyclic compound that features both imidazolidine and pyrazole rings
Méthodes De Préparation
The synthesis of 5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further reactions to introduce the imidazolidine ring . Industrial production methods often utilize multi-step synthesis processes that ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new pharmaceuticals for treating various diseases.
Industry: It is used in the production of agrochemicals and as a precursor in material science
Mécanisme D'action
The mechanism of action of 5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(2-(1H-pyrazol-1-yl)ethyl)imidazolidine-2,4-dione include:
5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione: This compound has a similar structure but with different substituents on the pyrazole ring.
Imidazole derivatives: These compounds share the imidazole ring and exhibit similar chemical properties.
The uniqueness of this compound lies in its specific combination of pyrazole and imidazolidine rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H10N4O2 |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
5-(2-pyrazol-1-ylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H10N4O2/c13-7-6(10-8(14)11-7)2-5-12-4-1-3-9-12/h1,3-4,6H,2,5H2,(H2,10,11,13,14) |
Clé InChI |
PKLQYDCLTRMHGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)CCC2C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


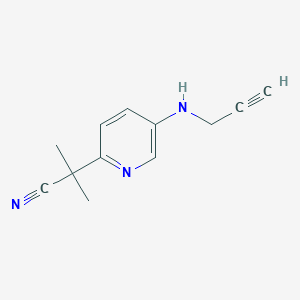
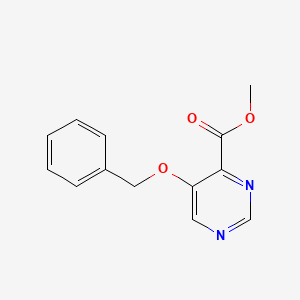
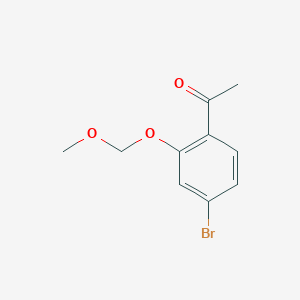
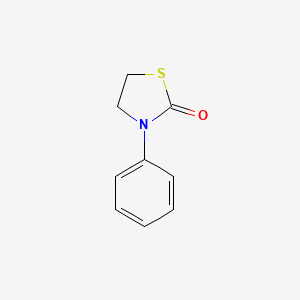
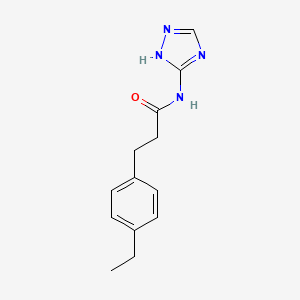
![tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B14884366.png)
![2-Oxaspiro[3.3]heptan-6-ylhydrazine](/img/structure/B14884372.png)
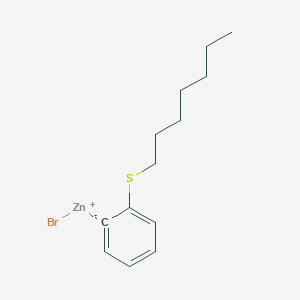
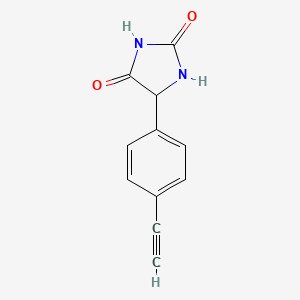
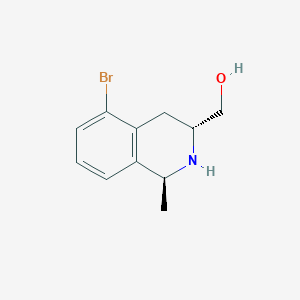

![5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14884422.png)
